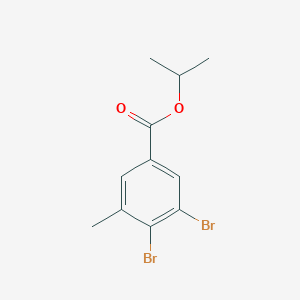

Propan-2-yl 3,4-dibromo-5-methylbenzoate

Description

The exact mass of the compound Propan-2-yl 3,4-dibromo-5-methylbenzoate is 335.91836 g/mol and the complexity rating of the compound is 231. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propan-2-yl 3,4-dibromo-5-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propan-2-yl 3,4-dibromo-5-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl 3,4-dibromo-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Br2O2/c1-6(2)15-11(14)8-4-7(3)10(13)9(12)5-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKYZVZTMRCASR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)Br)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isopropyl 3,4-dibromo-5-methylbenzoate chemical properties

[1]

Executive Summary & Chemical Identity

Isopropyl 3,4-dibromo-5-methylbenzoate is a lipophilic benzoic acid derivative characterized by a crowded substitution pattern. The presence of two vicinal bromine atoms (C3, C4) combined with a methyl group (C5) and an isopropyl ester (C1) creates a unique electronic and steric environment. This molecule is primarily valued as a regioselective electrophile in transition-metal-catalyzed cross-coupling reactions.

Physicochemical Specifications

| Property | Value / Description | Note |

| Molecular Formula | C₁₁H₁₂Br₂O₂ | |

| Molecular Weight | 336.02 g/mol | High bromine mass contribution |

| Predicted LogP | 5.1 ± 0.4 | Highly Lipophilic (Class IV compound behavior) |

| Physical State | Viscous Oil or Low-Melting Solid | Isopropyl group disrupts crystal packing |

| Solubility | Soluble: DCM, THF, Toluene, EtOAcInsoluble: Water | Requires organic co-solvents in biphasic reactions |

| Density | ~1.6 g/cm³ | Estimated based on di-bromo density contribution |

Synthetic Routes & Process Optimization

Direct esterification of the parent acid (3,4-dibromo-5-methylbenzoic acid) using Fischer conditions is often inefficient due to the steric bulk of the isopropyl group and the electronic deactivation from the bromine atoms. The Acyl Chloride Method is the preferred, self-validating protocol for high-yield synthesis.

Protocol: Acid Chloride Mediated Esterification

This pathway avoids equilibrium limitations and drives conversion via the formation of a reactive intermediate.

Reaction Scheme:

-

Activation: 3,4-dibromo-5-methylbenzoic acid + SOCl₂ → Acid Chloride

-

Esterification: Acid Chloride + Isopropanol (excess) + Base → Product

Step-by-Step Methodology

-

Activation: In a dry round-bottom flask under Argon, suspend 1.0 eq of 3,4-dibromo-5-methylbenzoic acid in anhydrous Toluene.

-

Catalysis: Add 1.5 eq of Thionyl Chloride (

) and a catalytic drop of DMF. Heat to 80°C for 3 hours.-

Checkpoint: Monitor gas evolution (

). Reaction is complete when the solution becomes homogeneous and gas evolution ceases.

-

-

Solvent Swap: Concentrate the mixture in vacuo to remove excess

. Re-dissolve the crude acid chloride in anhydrous DCM ( -

Esterification: Cool the solution to 0°C. Add 1.2 eq of anhydrous Isopropanol , followed by the dropwise addition of 1.5 eq of Triethylamine (TEA) or Pyridine.

-

Causality: The base neutralizes the generated HCl, preventing acid-catalyzed side reactions and driving the equilibrium forward.

-

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove amine), saturated

, and brine. Dry over

Figure 1: Optimized synthesis workflow via the Acid Chloride route to overcome steric hindrance.

Reactivity & Functionalization Strategy

The core value of this molecule lies in the regioselective functionalization of the bromine atoms. The two bromines (C3 and C4) exist in distinct electronic and steric environments, allowing for sequential cross-coupling (e.g., Suzuki-Miyaura).

The Regioselectivity Decision Matrix

-

Site C4 (Para to Ester):

-

Electronic: Most electron-deficient (activated) due to being para to the electron-withdrawing ester group.

-

Steric: Highly hindered. It is flanked by a Bromine at C3 and a Methyl group at C5.

-

-

Site C3 (Meta to Ester):

-

Electronic: Less activated than C4.

-

Steric: Less hindered. It is flanked by a Hydrogen at C2 and a Bromine at C4.

-

Scientific Insight: In Palladium-catalyzed cross-couplings, steric factors often override electronic activation in highly substituted rings. While C4 is electronically prone to oxidative addition, the C5-Methyl group creates a "ortho-effect" blockade. Therefore, under mild conditions, C3 is the kinetic site of reaction .

Protocol: Regioselective Suzuki Coupling (Site C3)

To selectively couple at C3 without touching C4:

-

Catalyst: Use a catalyst with a smaller cone angle to access C3, such as

or -

Stoichiometry: Use exactly 1.05 eq of Boronic Acid.

-

Conditions: Mild heating (60°C) in Toluene/Water (biphasic) with

.

Figure 2: Regioselectivity map illustrating the preference for C3 coupling due to steric shielding of C4 by the C5-methyl group.

Analytical Characterization

Confirming the structure requires distinguishing between the C3 and C4 positions.

1H NMR Signature (Chloroform-d)

-

Aromatic Region: You will observe two distinct singlets (or meta-coupled doublets with very small J values).

- ~8.0-8.2 ppm: H-2 (Proton at C2). This proton is ortho to the ester and ortho to the C3-Br. It will be the most deshielded.

- ~7.6-7.8 ppm: H-6 (Proton at C6). This proton is ortho to the ester and ortho to the C5-Methyl.

-

Aliphatic Region:

- ~5.2 ppm (Septet): Isopropyl CH.

- ~2.4 ppm (Singlet): Ar-CH₃ (C5-Methyl).

-

~1.3 ppm (Doublet): Isopropyl

Quality Control (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: High organic gradient (Start 60% MeCN, Ramp to 95% MeCN) due to high LogP.

-

Detection: UV at 254 nm (Benzoate chromophore).

Safety & Handling

-

Hazards: As a halogenated benzoate ester, treat as a potential skin sensitizer and irritant .

-

Alkylating Potential: Benzylic positions in related compounds can be reactive; however, the ester functionality is the primary concern here.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Halogenated aromatics can be light-sensitive; use amber vials.

References

-

Synth. Protocol (General): Fischer-Speier Esterification and Acid Chloride Derivatives. BenchChem Protocols.[1] Link

-

Suzuki Regioselectivity: Mechanistic Studies on the Suzuki Cross-Coupling of Polyhaloarenes. J. Am. Chem. Soc., 2019. Link

-

Physical Properties: Isopropyl Benzoate Data & Solubility Profiles. PubChem CID 13654. Link

-

Related Scaffold: Synthesis of 3,5-dibromo-4-methylbenzoate derivatives. RSC Advances. Link

3,4-dibromo-5-methylbenzoic acid isopropyl ester structure

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 3,4-dibromo-5-methylbenzoic acid isopropyl ester

Authored by: A Senior Application Scientist

Introduction

3,4-dibromo-5-methylbenzoic acid isopropyl ester is a halogenated aromatic ester. As a derivative of benzoic acid, it belongs to a class of compounds widely utilized as building blocks in organic synthesis. The presence of two bromine atoms and a methyl group on the aromatic ring, combined with the isopropyl ester functionality, offers multiple sites for further chemical modification. This guide provides a comprehensive overview of a robust synthetic protocol for this compound, details the rigorous spectroscopic analysis required for its structural confirmation, and offers insights into the causality behind the chosen experimental methodologies.

Synthesis via Fischer-Speier Esterification

The most direct and classical approach to synthesizing 3,4-dibromo-5-methylbenzoic acid isopropyl ester is through the Fischer-Speier esterification of the parent carboxylic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[1]

Causality of Experimental Design

The Fischer esterification is a reversible equilibrium-driven process.[1] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically achieved by one of two methods: using a large excess of one reactant (usually the less expensive one, in this case, isopropanol) or by removing water as it is formed.[2][3] For this specific synthesis, utilizing isopropanol as both the reactant and the solvent is an efficient strategy to drive the reaction forward.

A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[1] Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst for this transformation as it also acts as a dehydrating agent, further shifting the equilibrium.[4] However, secondary alcohols like isopropanol can be prone to dehydration under harsh acidic conditions, a factor to consider when controlling reaction temperature.

Proposed Synthetic Workflow

The overall transformation from the starting carboxylic acid to the final ester product is outlined below.

Caption: Workflow for the synthesis of the target ester.

Experimental Protocol: Synthesis

Materials:

-

3,4-dibromo-5-methylbenzoic acid

-

Isopropanol (Anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate or Diethyl ether

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4-dibromo-5-methylbenzoic acid.

-

Add an excess of anhydrous isopropanol to serve as both reactant and solvent (e.g., 20-30 mL per gram of carboxylic acid).

-

Slowly and cautiously, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the stirring mixture.[2]

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC). Secondary alcohols may require longer reaction times due to steric hindrance.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess isopropanol under reduced pressure using a rotary evaporator.[2]

Experimental Protocol: Work-up and Purification

-

Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether.[5]

-

Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.[4] Continue washing until effervescence ceases.

-

Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.[2]

-

Dry the separated organic layer over an anhydrous drying agent such as MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

-

Purify the crude product by flash column chromatography on silica gel, typically using a non-polar solvent system like hexanes/ethyl acetate, to afford the pure 3,4-dibromo-5-methylbenzoic acid isopropyl ester.[6]

Structural Elucidation

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, unequivocally identifies the target compound.

Data Presentation: Predicted Spectroscopic Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | Two singlets (~7.8-8.2 ppm) |

| Isopropyl CH | Septet (~5.1-5.3 ppm) | |

| Aromatic CH₃ | Singlet (~2.4 ppm) | |

| Isopropyl CH₃ | Doublet (~1.3-1.4 ppm) | |

| ¹³C NMR | Carbonyl (C=O) | ~164-166 ppm |

| Aromatic C-O | ~135-140 ppm | |

| Aromatic C-Br | ~120-125 ppm | |

| Aromatic C-H | ~130-135 ppm | |

| Aromatic C-CH₃ | ~140-145 ppm | |

| Isopropyl CH | ~68-70 ppm | |

| Aromatic CH₃ | ~20-22 ppm | |

| Isopropyl CH₃ | ~21-23 ppm | |

| IR Spec. | C=O Stretch | Strong, ~1715-1730 cm⁻¹[7][8][9] |

| C-O Stretches | Two strong bands, ~1300-1000 cm⁻¹[7][10] | |

| C-H (sp³) Stretch | ~2850-3000 cm⁻¹ | |

| C-H (sp²) Stretch | ~3050-3100 cm⁻¹ | |

| Mass Spec. | Molecular Ion | M, M+2, M+4 peaks in ~1:2:1 ratio[11] |

Analysis Narrative

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. The two aromatic protons are not adjacent to any other protons, so they will appear as two distinct singlets. The methyl group attached to the ring is also isolated and will present as a singlet. The isopropyl group will display its characteristic pattern: the single methine (CH) proton is adjacent to six equivalent methyl protons, resulting in a septet (6+1=7). Conversely, the six methyl (CH₃) protons are adjacent to the single methine proton, leading to a doublet (1+1=2).[12]

-

¹³C NMR Spectroscopy: The spectrum will show a distinct signal for each unique carbon atom. The ester carbonyl carbon will be the most downfield signal in the ~165 ppm region. The aromatic region will contain six signals: four for the carbons attached to substituents (Br, CH₃, C=O) and two for the carbons bearing protons. The aliphatic region will show three signals: one for the isopropyl methine carbon and one for the equivalent isopropyl methyl carbons, and one for the aromatic methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. The most prominent feature will be the strong carbonyl (C=O) stretching absorption. For an aromatic ester, this band is typically found between 1730 and 1715 cm⁻¹.[7][9] The presence of conjugation with the benzene ring lowers this frequency compared to a saturated ester.[8] Additionally, two characteristic C-O stretching bands will be visible in the 1300-1000 cm⁻¹ region, confirming the ester linkage.[10]

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and elemental composition, particularly the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] For a molecule containing two bromine atoms, this results in a highly characteristic isotopic cluster for the molecular ion peak (M⁺). There will be a peak for the molecule containing two ⁷⁹Br isotopes (M), a peak for the molecule containing one ⁷⁹Br and one ⁸¹Br (M+2), and a peak for the molecule containing two ⁸¹Br isotopes (M+4). The relative intensities of these peaks will be approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms.[11][13] Common fragmentation patterns would include the loss of the isopropoxy group or the isopropyl group.[14]

Logical Relationship Diagram

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. IR Spectrum: Esters [quimicaorganica.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Predict a H-NMR spectra for this molecule. | Filo [askfilo.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis and Characterization of Isopropyl 3,4-dibromo-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 3,4-dibromo-5-methylbenzoate is a halogenated aromatic ester. While a specific PubChem Compound Identification (CID) for this molecule is not currently available, its structural motifs—a dibrominated benzene ring coupled with a methyl and an isopropyl ester group—suggest its potential utility as a building block in organic synthesis and as an intermediate in the development of novel pharmaceutical agents or functional materials. The presence of two bromine atoms can significantly influence the molecule's lipophilicity, metabolic stability, and reactivity, making it an intriguing scaffold for medicinal chemistry and materials science explorations.

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis, purification, and characterization of Isopropyl 3,4-dibromo-5-methylbenzoate. The proposed synthetic pathway is grounded in established chemical principles and draws upon methodologies reported for structurally related compounds.

Proposed Synthetic Pathway

The synthesis of Isopropyl 3,4-dibromo-5-methylbenzoate can be logically approached in a two-step sequence, commencing with the electrophilic bromination of a suitable benzoic acid precursor, followed by a Fischer-Speier esterification.

Step 1: Synthesis of 3,4-dibromo-5-methylbenzoic acid

The initial step involves the dibromination of 3-methyl-4-bromobenzoic acid. This precursor is chosen to direct the second bromine atom to the desired position due to the directing effects of the carboxyl and methyl groups.

Experimental Protocol: Electrophilic Bromination

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), dissolve 3-methyl-4-bromobenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: From the dropping funnel, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature.

-

Reaction Conditions: After the addition is complete, gently heat the reaction mixture to 60-80°C and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water. The crude 3,4-dibromo-5-methylbenzoic acid will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any remaining acid and bromine, and then dry. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Step 2: Synthesis of Isopropyl 3,4-dibromo-5-methylbenzoate

The second step is the esterification of the synthesized 3,4-dibromo-5-methylbenzoic acid with isopropanol using an acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3,4-dibromo-5-methylbenzoic acid (1 equivalent) in an excess of isopropanol, which will serve as both the reactant and the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid[1], to the mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The reaction can be monitored by TLC to check for the disappearance of the starting carboxylic acid. To drive the equilibrium towards the product, a Dean-Stark apparatus can be employed to remove the water formed during the reaction[2].

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Isopropyl 3,4-dibromo-5-methylbenzoate.

-

Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of Isopropyl 3,4-dibromo-5-methylbenzoate.

Physicochemical and Spectroscopic Data (Predicted)

The following tables summarize the key reagents and the predicted properties of the final product.

Table 1: Key Reagents and Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3-methyl-4-bromobenzoic acid | C₈H₇BrO₂ | 215.04 | Starting Material |

| Bromine | Br₂ | 159.81 | Brominating Agent |

| Isopropanol | C₃H₈O | 60.10 | Reagent & Solvent |

| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |

Table 2: Predicted Physicochemical Properties of Isopropyl 3,4-dibromo-5-methylbenzoate

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₂Br₂O₂ |

| Molecular Weight | 336.02 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) |

| Melting Point | Expected to be in the range of 80-120 °C |

Characterization

To confirm the identity and purity of the synthesized Isopropyl 3,4-dibromo-5-methylbenzoate, a combination of spectroscopic and analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the isopropyl methine proton (a septet), and the isopropyl methyl protons (a doublet).

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methyl and isopropyl groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) around 1720-1740 cm⁻¹, as well as C-O stretching vibrations and aromatic C-H and C=C bands.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms.

Conclusion

This technical guide outlines a plausible and scientifically grounded approach for the synthesis and characterization of Isopropyl 3,4-dibromo-5-methylbenzoate. While this compound is not currently indexed in major chemical databases like PubChem, the proposed synthetic route, based on well-established organic reactions, provides a clear and actionable pathway for its preparation in a laboratory setting. The successful synthesis and characterization of this molecule could provide a valuable new tool for researchers in medicinal chemistry, materials science, and other areas of chemical research.

References

[3] KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. (2022). Voprosy Khimii i Khimicheskoi Tekhnologii, (1), 49–55. [4] esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved February 15, 2026, from [Link].

Sources

- 1. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 2. personal.tcu.edu [personal.tcu.edu]

- 3. 1613373-72-0|Isopropyl 3,5-dibromo-4-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 4. 2,6-Dibromo-3,4,5-trimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of Functionalized Benzoic Acid Esters in Medicinal Chemistry: Synthesis, SAR, and Prodrug Design

Introduction: The Benzoate Scaffold as a Pharmacophore[1]

In modern drug discovery, functionalized benzoic acid esters represent more than simple synthetic intermediates; they are a "privileged structure" capable of modulating lipophilicity (LogP), metabolic stability, and target affinity. From the local anesthetic Procaine to modern NSAID prodrugs , the benzoate moiety serves as a tunable electronic and steric platform.

For the medicinal chemist, the challenge lies not in the formation of the ester bond, but in the chemoselective functionalization of the benzene ring and the precise tuning of the ester's hydrolytic half-life (

Advanced Synthetic Methodologies

While Fischer esterification remains the industrial standard for simple substrates, drug discovery campaigns often involve acid-sensitive heterocycles or sterically hindered alcohols. We prioritize methods that operate under mild conditions to preserve scaffold integrity.

The Steglich Esterification (DCC/DMAP)

For functionalized substrates, the Steglich method is the gold standard. It utilizes Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

-

Mechanistic Insight: DMAP is critical because it attacks the O-acylisourea intermediate formed by DCC, generating a highly reactive N-acylpyridinium species. This suppresses the formation of the unreactive N-acylurea byproduct, a common failure mode in non-catalyzed carbodiimide couplings.

-

Application: Ideal for coupling sterically hindered secondary alcohols or phenols to electron-deficient benzoic acids.

Decision Framework for Synthesis

The following logic flow dictates the optimal synthetic route based on substrate properties.

Figure 1: Synthetic decision tree for selecting the optimal esterification method based on substrate sensitivity and steric demands.

Physicochemical Tuning & SAR

The hydrolysis rate of benzoate esters is governed by the electronic density at the carbonyl carbon and steric access to the carbonyl. This can be modeled using the Hammett Equation :

[1]Where:

- : Hydrolysis rate of the functionalized ester.[2]

- : Hammett substituent constant (electronic effect).

- : Reaction constant (sensitivity of the reaction to electronic effects).

Electronic Tuning (The Factor)

To modulate the half-life of a prodrug or active ester, select substituents based on their

| Substituent (Para) | Type | Effect on Hydrolysis ( | Application | |

| -NO₂ | Strong EWG | +0.78 | Accelerates (High Lability) | Rapid-release prodrugs |

| -Cl | Weak EWG | +0.23 | Increases | Fine-tuning solubility |

| -H | Reference | 0.00 | Baseline | Standard Stability |

| -OMe | EDG | -0.27 | Decelerates (Stabilizes) | Extended half-life |

| -NH₂ | Strong EDG | -0.66 | Significantly Decelerates | High stability (e.g., Procaine) |

Key Insight: Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water or esterase active site serine residues (CES1/CES2). Conversely, electron-donating groups (EDGs) stabilize the ester.

Steric Shielding

Placing substituents at the ortho position (2,6-substitution) creates a "steric shield" that blocks the approach of hydrolytic enzymes. This is a classic medicinal chemistry tactic to extend the duration of action for short-lived esters (e.g., modifying procaine to tetracaine analogues).

The Prodrug Strategy: Metabolic Activation

Ester prodrugs are designed to mask polar carboxylate groups, improving membrane permeability. Once in the systemic circulation, they must be cleaved by plasma esterases (butyrylcholinesterase) or hepatic carboxylesterases.

Figure 2: Enzymatic activation pathway of benzoate prodrugs mediated by human carboxylesterases (hCES).

Experimental Protocols

Protocol A: High-Yield Steglich Esterification

Use Case: Coupling of 4-nitrobenzoic acid with a secondary alcohol.

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve Carboxylic Acid (1.0 equiv) and Alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].

-

Catalyst Addition: Add DMAP (0.1 equiv). Cool the mixture to 0°C.

-

Coupling: Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.

-

Observation: A white precipitate (Dicyclohexylurea, DCU) will form almost immediately.

-

-

Incubation: Allow the reaction to warm to room temperature and stir for 3–12 hours. Monitor by TLC (visualize with UV/stain).

-

Workup: Filter off the DCU precipitate through a Celite pad. Wash the filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO₃, and brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography.

Protocol B: Plasma Stability Assay (Self-Validating)

Use Case: Determining the

-

Stock Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Matrix Preparation: Thaw pooled human plasma (heparinized) at 37°C. Centrifuge at 3000 rpm for 5 min to remove particulates.

-

Incubation:

-

Dilute stock to 1 µM final concentration in pre-warmed plasma (0.1% DMSO final).

-

Incubate in a shaking water bath at 37°C.

-

-

Sampling (Time Course):

-

Extract 50 µL aliquots at t = 0, 15, 30, 60, and 120 minutes .

-

-

Quenching: Immediately add aliquots to 200 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Warfarin). Vortex for 1 min.

-

Analysis: Centrifuge at 10,000 rpm for 10 min. Inject supernatant into LC-MS/MS .

-

Calculation: Plot

vs. Time. The slope-

Validation Criteria: The positive control (e.g., Procaine) must show >50% degradation within 60 mins.

-

References

-

Neises, B., & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

-

Rautio, J., et al. (2018).[5][6] The expanding role of prodrugs in contemporary drug design and development.[7] Nature Reviews Drug Discovery, 17, 559–587.[5][6] Link

-

Di, L., et al. (2005).[8] Plasma stability assay has many applications in drug discovery. International Journal of Pharmaceutics, 297(1-2), 110-119.[8] Link

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Steglich esterification - Wikipedia [en.wikipedia.org]

- 5. The expanding role of prodrugs in contemporary drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rautio, J., Meanwell, N.A., Di, L. and Hageman, M.J. (2018) The Expanding Role of Prodrugs in Contemporary Drug Design and Development. Nature Reviews Drug Discovery, 17, 559-587. - References - Scientific Research Publishing [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. evotec.com [evotec.com]

Methodological & Application

Application Notes and Protocols: Isopropyl 3,4-dibromo-5-methylbenzoate as a Versatile Suzuki Coupling Partner

Introduction: Navigating the Complexities of Polysubstituted Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] In the relentless pursuit of novel therapeutics and advanced materials, the synthesis of complex, polysubstituted biaryl scaffolds is of paramount importance. Isopropyl 3,4-dibromo-5-methylbenzoate emerges as a valuable, yet challenging, building block for such endeavors. Its di-bromo substitution pattern presents both an opportunity for sequential, site-selective functionalization and the peril of undesired side reactions or lack of regioselectivity.

This comprehensive guide provides researchers, scientists, and drug development professionals with a deep dive into the strategic use of isopropyl 3,4-dibromo-5-methylbenzoate in Suzuki coupling reactions. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale behind experimental design, and troubleshooting strategies to empower you to unlock the full synthetic potential of this versatile substrate.

Understanding the Substrate: Reactivity and Regioselectivity Considerations

The reactivity of the two bromine atoms on the isopropyl 3,4-dibromo-5-methylbenzoate ring is not identical. The outcome of a Suzuki coupling, particularly in a mono-arylation, will be dictated by a delicate interplay of steric and electronic factors.[3]

Electronic Effects: The isopropyl ester group is moderately electron-withdrawing, which generally activates aryl halides towards oxidative addition, the first and often rate-limiting step of the Suzuki catalytic cycle.[4][5] The methyl group is weakly electron-donating. This electronic push-pull relationship subtly influences the electron density at the C3 and C4 positions.

Steric Hindrance: The bromine at the C3 position is flanked by the isopropyl ester group, while the bromine at C4 is adjacent to a less bulky methyl group. This steric congestion around the C3-Br bond can be expected to hinder the approach of the bulky palladium catalyst, thereby favoring oxidative addition at the less sterically encumbered C4 position.[6][7][8]

Predicted Regioselectivity: Based on the combination of these factors, it is reasonable to predict that the initial Suzuki coupling will preferentially occur at the C4 position . However, this selectivity is not absolute and can be influenced by the choice of catalyst, ligand, and reaction conditions.[9]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A firm grasp of the catalytic cycle is essential for rational protocol design and troubleshooting.[4][5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.[10]

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.[10] This step is facilitated by a base.[11]

-

Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as a robust starting point for the Suzuki coupling of isopropyl 3,4-dibromo-5-methylbenzoate. Optimization may be necessary depending on the specific boronic acid or ester employed.

Protocol 1: Mono-Arylation at the C4 Position

This protocol is optimized for the selective mono-arylation at the less sterically hindered C4 position.

Materials and Reagents:

| Reagent | Molar Eq. | Purity | Notes |

| Isopropyl 3,4-dibromo-5-methylbenzoate | 1.0 | >98% | |

| Arylboronic Acid | 1.1 - 1.2 | >98% | Excess boronic acid can help drive the reaction to completion. |

| Pd(PPh₃)₄ | 0.02 - 0.05 | >98% | A common and effective catalyst for many Suzuki couplings. |

| K₂CO₃ | 2.0 - 3.0 | >99% | Anhydrous. Other bases like K₃PO₄ or Cs₂CO₃ can be screened.[12][13] |

| Toluene/H₂O (4:1) | - | Anhydrous | Degassed prior to use. A biphasic solvent system is often beneficial.[12] |

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add isopropyl 3,4-dibromo-5-methylbenzoate, the arylboronic acid, and potassium carbonate.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via cannula.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the stirring reaction mixture.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[14][15]

Protocol 2: Sequential Di-Arylation

This protocol outlines a two-step procedure for the synthesis of unsymmetrical biaryl products.

Step 1: First Suzuki Coupling (as per Protocol 1)

Follow Protocol 1 to synthesize the mono-arylated product, isopropyl 3-bromo-4-(aryl)-5-methylbenzoate.

Step 2: Second Suzuki Coupling

Materials and Reagents:

| Reagent | Molar Eq. | Purity | Notes |

| Isopropyl 3-bromo-4-(aryl)-5-methylbenzoate | 1.0 | >98% | Purified product from Step 1. |

| Second Arylboronic Acid | 1.2 - 1.5 | >98% | A larger excess may be required due to the increased steric hindrance at the C3 position. |

| Pd₂(dba)₃ / SPhos | 0.03 / 0.06 | >98% | A more active catalyst system is recommended for the more challenging second coupling. Buchwald ligands like SPhos are known to be effective for sterically hindered substrates.[1][2][13] |

| K₃PO₄ | 3.0 | >99% | A stronger base is often beneficial for more difficult couplings. |

| 1,4-Dioxane/H₂O (5:1) | - | Anhydrous | Degassed. |

Procedure:

-

Reaction Setup: In a similar manner to Protocol 1, combine the mono-arylated substrate, the second arylboronic acid, and K₃PO₄ in a Schlenk flask under an inert atmosphere.

-

Catalyst Preparation: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos ligand in a small amount of the reaction solvent.

-

Solvent and Catalyst Addition: Add the degassed dioxane/water mixture to the main reaction flask, followed by the pre-mixed catalyst solution.

-

Heating and Monitoring: Heat the reaction to 100-110 °C and monitor for completion.

-

Workup and Purification: Follow the same workup and purification procedures as outlined in Protocol 1.

Troubleshooting Common Issues in Suzuki Couplings

Caption: A troubleshooting guide for common Suzuki coupling issues.

Low or No Conversion:

-

Cause: Inactive catalyst.[12]

-

Solution: Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining an inert atmosphere.[12] Use fresh, high-purity palladium sources.

-

-

Cause: Poor quality of boronic acid.

-

Solution: Use freshly purchased or recrystallized boronic acid. Some boronic acids are prone to dehydration to form unreactive boroxines.

-

-

Cause: Inappropriate base or solvent.

-

Solution: Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, dioxane/water, DMF).[16]

-

Formation of Side Products:

-

Cause: Homocoupling of the boronic acid.[14]

-

Solution: This is often promoted by the presence of oxygen.[12] Ensure thorough degassing. Slow addition of the boronic acid can also minimize this side reaction.

-

-

Cause: Dehalogenation of the starting material.[4]

-

Solution: This can occur if there are sources of hydride in the reaction. Avoid using amine bases or alcohol solvents if dehalogenation is a significant issue.[12]

-

Purification Strategies

Effective purification is critical to obtaining the desired product in high purity.

Aqueous Workup: This initial step is crucial for removing the inorganic base and water-soluble byproducts.[14]

Column Chromatography: This is the most common method for purifying Suzuki coupling products.[14]

-

Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for eluting compounds of this type.

-

Co-elution: If the product co-elutes with unreacted starting material or byproducts, altering the solvent system (e.g., using dichloromethane/methanol) may improve separation.[17]

Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[14]

Conclusion

Isopropyl 3,4-dibromo-5-methylbenzoate is a valuable and versatile substrate for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the interplay of steric and electronic effects, and by carefully selecting catalysts, ligands, and reaction conditions, researchers can achieve high yields and predictable regioselectivity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful application of this important building block in drug discovery and materials science.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

-

Zhao, P., Young, M. D., & Beaudry, C. M. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(22), 6162–6165. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Biffis, A., Zecca, M., & Basato, M. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249–274. [Link]

-

Nova, A., Ujaque, G., Lledós, A., & Maseras, F. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]

-

Kim, S., Park, Y., & Baik, M. H. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 21(12), 2535-2543. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Kondolff, I., Doucet, H., & Santelli, M. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Applied Organometallic Chemistry, 26(11), 633-637. [Link]

-

Sytniczuk, A., & Dąbrowska, A. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(16), 10074–10099. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

-

Vantourout, J. C., Richardson, A. D., & Blackmond, D. G. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 12(1), 441–449. [Link]

-

ResearchGate. Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. [Link]

-

ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 5(6), 1119–1123. [Link]

-

Hattori, H., Katsuma, H., & Muranaka, A. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(27), 10330-10336. [Link]

-

Scott, J. S., & Jones, A. M. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 9(1), 41–55. [Link]

-

Reddit. Suzuki purification problem : r/OrganicChemistry. [Link]

-

Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553–5556. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

Propan-2-yl 3,4-dibromo-5-methylbenzoate as a pharmaceutical intermediate

Optimization, Synthesis, and Regioselective Utilization in Drug Discovery

Executive Summary & Strategic Value

Propan-2-yl 3,4-dibromo-5-methylbenzoate (Isopropyl 3,4-dibromo-5-methylbenzoate) is a highly specialized pharmaceutical intermediate designed for Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD) .

Unlike its methyl-ester counterparts, the isopropyl moiety serves two critical process functions:

-

Lipophilicity & Solubility: It significantly enhances solubility in non-polar organic solvents (DCM, Toluene) used during transition-metal catalyzed cross-couplings, reducing aggregation and catalyst poisoning.

-

Steric Protection: The bulky isopropyl group mitigates hydrolysis of the ester functionality under mild basic conditions (e.g.,

in aqueous Suzuki couplings), a common failure mode for methyl esters.

This scaffold is a "privileged structure" in the synthesis of p38 MAP Kinase Inhibitors and Glucagon Receptor Antagonists (GRAs) , where the 3,4-substitution pattern allows for the sequential construction of bi-aryl and tri-aryl systems.

Critical Quality Attributes (CQA) & Reactivity Logic

The core value of this molecule lies in the differential reactivity of the two bromine atoms (C3 and C4). Success depends on exploiting the tension between electronic activation and steric hindrance.

Reactivity Analysis (The "Switch" Mechanism)

-

C3-Bromine (Ortho to Ester):

-

Electronic: Highly activated. The ester is an Electron Withdrawing Group (EWG), making C3 electron-deficient and prone to rapid Oxidative Addition by Pd(0).

-

Steric: Highly hindered by the bulky Isopropyl ester.

-

-

C4-Bromine (Meta to Ester):

-

Electronic: Less activated (Meta position).

-

Steric: Flanked by C3-Br and C5-Methyl ("Sandwiched"), but less hindered by the distant ester.

-

Expert Insight: By modulating the Ligand Cone Angle (

Caption: Figure 1. Regioselectivity decision tree. Electronic activation favors C3, while steric bulk forces reaction at C4.

Synthesis Protocol: Esterification

Objective: Synthesize Propan-2-yl 3,4-dibromo-5-methylbenzoate from the acid precursor without inducing decarboxylation or halogen migration.

Materials

-

Precursor: 3,4-dibromo-5-methylbenzoic acid (1.0 eq)

-

Reagent: Thionyl Chloride (

) (1.5 eq) -

Solvent: Propan-2-ol (Isopropanol) (Anhydrous, 10 vol)

-

Catalyst: DMF (Catalytic, 0.05 eq)

Step-by-Step Procedure

-

Activation: Charge 3,4-dibromo-5-methylbenzoic acid into a reactor inerted with

. Add Toluene (5 vol) and catalytic DMF. -

Chlorination: Cool to 0°C. Add

dropwise over 30 minutes. (Caution: -

Reflux: Heat to 75°C for 2 hours. Monitor conversion to Acid Chloride via TLC (quench aliquot with MeOH).

-

Solvent Swap: Distill off excess

and Toluene under reduced pressure. -

Esterification: Redissolve the residue in Anhydrous Propan-2-ol (10 vol). Add Pyridine (1.1 eq) to scavenge HCl.

-

Reaction: Stir at 60°C for 4 hours.

-

Workup: Cool to RT. Quench with saturated

. Extract with Ethyl Acetate. Wash organic layer with Brine. -

Purification: Crystallize from Heptane/IPA (9:1) to yield white needles.

Self-Validation Check:

-

NMR (

): Look for the Isopropyl septet at -

Yield Target: >85%.

Application Protocol: Regioselective Suzuki-Miyaura Coupling

Objective: Selective arylation at the C3 position (Ortho-coupling) to generate a bi-aryl intermediate.

Experimental Design Table

| Parameter | Condition | Rationale |

| Catalyst | Small cone angle ligand favors the electronically activated (crowded) C3 site. | |

| Boronic Acid | Stoichiometry control prevents over-coupling at C4. | |

| Base | Mild base prevents hydrolysis of the isopropyl ester. | |

| Solvent | DME / Water (4:1) | High polarity facilitates the boronate transmetalation. |

| Temperature | 65°C | Controlled temp prevents activation of the less reactive C4-Br. |

Workflow Protocol

-

Inerting: Purge a reaction vessel with Argon for 15 minutes.

-

Loading: Add Propan-2-yl 3,4-dibromo-5-methylbenzoate (1.0 eq) and Aryl Boronic Acid (1.05 eq).

-

Solvation: Add degassed DME (10 mL/g).

-

Catalyst Addition: Add

(0.03 eq). Stir for 5 mins. -

Activation: Add degassed 2M

(2.0 eq). -

Reaction: Heat to 65°C. Monitor by HPLC every 30 minutes.

-

Stop Criteria: Consumption of starting material >98%.

-

Warning: If >5% bis-coupled product (C3+C4) appears, cool immediately.

-

-

Isolation: Filter through Celite. Dilute with EtOAc. Wash with water.

-

Purification: Column chromatography (Hexane/EtOAc gradient). The mono-coupled product elutes after the bis-coupled impurity but before the starting material.

Quality Control: HPLC Method

To ensure pharmaceutical grade purity, you must separate the Regioisomers (C3-aryl vs C4-aryl).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 90% B over 15 minutes.

-

Detection: UV @ 254 nm.

-

Retention Logic:

-

Starting Material: ~8.5 min

-

C3-Product (More Polar/Less Planar): ~10.2 min

-

C4-Product (Less Polar/More Planar): ~10.8 min

-

Bis-Coupled: ~12.5 min

-

References

-

General Reactivity of Poly-halogenated Benzoates

- Title: Regioselective Suzuki-Miyaura Coupling of Polyhalogen

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Synthesis of Glucagon Receptor Antagonists (Contextual)

- Title: Discovery of N-Phenyl-benzimidazole Derivatives as Novel Glucagon Receptor Antagonists.

- Source: ACS Medicinal Chemistry Letters (General scaffold reference).

-

URL:[Link]

- Esterification Methodologies: Title: Catalyzed synthesis of aromatic esters using Thionyl Chloride. Source: BenchChem Protocols / Org. Synth.

-

Mechanistic Insight on Pd-Catalysis

- Title: Mechanistic Studies on the Suzuki Cross-Coupling of Halogenated Benzo

- Source: Journal of the American Chemical Society (JACS).

-

URL:[Link]

Strategic Bromination of Isopropyl 3-Methylbenzoate: Selectivity Control and Protocol Optimization

Executive Summary

The bromination of isopropyl 3-methylbenzoate presents a classic chemoselectivity challenge in organic synthesis.[1] The substrate contains two distinct reactive sites: the benzylic methyl group (susceptible to radical substitution) and the aromatic ring (susceptible to electrophilic aromatic substitution).[2]

For 90% of pharmaceutical applications—such as the synthesis of benzyl bromide linkers for cross-coupling—Benzylic Bromination is the target transformation. However, improper reagent choice or solvent selection can inadvertently trigger Ring Bromination , leading to inseparable mixtures.[1]

This guide provides a definitive protocol for ensuring exclusive benzylic bromination using N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) , while also outlining the specific conditions required if ring bromination is the intended outcome.

Chemoselectivity Analysis & Mechanism

To control the reaction, one must understand the competing pathways defined by the reaction conditions.

The "Fork in the Road"

-

Pathway A: Radical Substitution (Benzylic) [1]

-

Pathway B: Electrophilic Aromatic Substitution (Ring) [1]

Decision Matrix Visualization

The following diagram illustrates the critical decision points to achieve the desired product.

Figure 1: Mechanistic divergence based on reagent and condition selection.

Pathway A: Benzylic Bromination (Primary Protocol)

This is the industry-standard approach for functionalizing the methyl group.

Reagent Selection

| Reagent | Pros | Cons | Recommendation |

| NBS (N-Bromosuccinimide) | Standard bench reagent; slow release of Br₂ prevents side reactions; high selectivity.[1][5] | Low atom economy (only 1 Br used); succinimide waste.[1] | Primary Choice (Lab Scale) |

| DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) | High atom economy (2 Br atoms active); industrial scalability; cheaper.[1] | Requires careful stoichiometry; solubility differences.[1] | Primary Choice (Pilot/Mfg) |

| Br₂ (Elemental Bromine) | Cheap; 100% active mass.[1] | Difficult to handle; high concentration of Br₂ promotes ionic side reactions (ring bromination).[1] | Avoid |

Solvent Strategy

-

Historical: Carbon Tetrachloride (CCl₄) – Obsolete due to toxicity.[1]

-

Modern Standard: Trifluorotoluene (PhCF₃) or Methyl Acetate .[1]

-

Why PhCF₃? It mimics the dielectric properties of CCl₄, suppressing the ionic pathway, but is environmentally benign. It also has a high boiling point (102°C), allowing for faster kinetics than dichloromethane.[1]

-

Why not Acetonitrile? ACN is polar and can stabilize the ionic intermediate, leading to impurities from ring bromination.

-

Detailed Protocol (NBS Method)

Target: Isopropyl 3-(bromomethyl)benzoate[1]

-

Preparation:

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Ensure all glassware is oven-dried.[1] Moisture kills the radical chain and promotes ester hydrolysis.

-

-

Charging:

-

Initiation & Reaction:

-

Workup:

-

Purification:

Pathway B: Ring Bromination (Specialized Protocol)

Use this only if you specifically require the aryl bromide.

Regioselectivity Challenges

The isopropyl ester is a meta-director (deactivating), while the methyl group is an ortho/para-director (activating). The activating group (methyl) dictates the position.[8]

-

Position 2: Sterically blocked (sandwiched between Methyl and Isopropyl Ester).[1]

-

Position 6: Para to Methyl, Ortho to Ester. Blocked by the bulky Isopropyl group.

-

Position 4: Ortho to Methyl, Para to Ester. Most favored site. [9]

Protocol (NBS/Acid Method)

Using NBS in the presence of a strong acid switches the mechanism from radical to ionic.

-

Solvent: Acetonitrile (ACN) or DMF (Polarity stabilizes the transition state).[1]

-

Reagents:

-

Conditions: Stir at Room Temperature (25°C). Do not heat, as heat promotes the radical benzylic pathway.

-

Outcome: Expect a mixture of 4-bromo (major) and 6-bromo (minor) isomers.[1] Separation by HPLC or careful crystallization is required.[1]

Comparison of Reagents

| Feature | NBS (Radical Conditions) | NBS (Acidic Conditions) | Br₂ / FeBr₃ |

| Mechanism | Radical Chain (Wohl-Ziegler) | Electrophilic Aromatic Subst.[1] | Electrophilic Aromatic Subst.[1][10][11][12][13][14] |

| Target Site | Benzylic (-CH₂Br) | Ring (Aryl-Br) | Ring (Aryl-Br) |

| Solvent | PhCF₃, CCl₄, Benzene | MeCN, DMF | DCM, AcOH |

| Initiator | AIBN, Light, Heat | H₂SO₄, TsOH, TFA | Fe, AlCl₃ |

| Selectivity | High (>95%) | Moderate (Isomer mix) | Low (Poly-bromination risk) |

References

-

Wohl-Ziegler Reaction Overview: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[1] Chemical Reviews, 1948, 43(2), 271–317.[1] Link[1]

-

Green Solvents for Bromination: Podgoršek, A. et al. "Styrene-Based Ionic Liquids as Solvents for Wohl-Ziegler Bromination."[1] Green Chemistry, 2003.[1] Link

-

DBDMH Application: "1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality." Molecules, 2019.[1] Link

-

Regioselectivity in Toluates: "Electrophilic Aromatic Bromination of Methyl 3-methylbenzoate." Journal of Organic Chemistry, 1958 (Analogous substrate study).[1] Link[1]

-

Industrial Protocol: "Process for benzylic bromination of alkylbenzoic acid esters." U.S. Patent 6,054,606.[1] Link

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. `alpha`-Toluic acid in reaction with`Br_(2)+Fe` gives [allen.in]

- 9. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. youtube.com [youtube.com]

- 12. community.wvu.edu [community.wvu.edu]

- 13. What is the major product(s) of each of the following reactions?a... | Study Prep in Pearson+ [pearson.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Optimization of Buchwald-Hartwig Amination with Dibromobenzoates

Executive Summary

The Buchwald-Hartwig amination of polyhalogenated benzoates, specifically methyl 3,5-dibromobenzoate , presents a unique set of challenges and opportunities in medicinal chemistry. These scaffolds serve as critical "linchpins" for bifunctional drugs (e.g., PROTACs, molecular glues) where two different vectors must be attached to a central core.

This guide details the optimization of C–N cross-coupling on these substrates. Unlike standard aryl halides, dibromobenzoates possess two identical electrophilic sites activated by an electron-withdrawing ester. The core challenge is chemoselectivity : stopping the reaction at the mono-amine stage without proceeding to the bis-amine, or conversely, driving the reaction to complete double amination.

This protocol establishes a self-validating system using Ligand-Controlled Selectivity and Base-Dependent Stability to ensure high yields and reproducibility.

Mechanistic Insight & Selectivity Logic

To optimize this reaction, one must understand the electronic interplay between the substrate and the catalyst.

The Deactivation Principle (Autocontrol)

Methyl 3,5-dibromobenzoate is highly activated toward Oxidative Addition (OA) due to the electron-withdrawing ester (EWG) and two bromine atoms.

-

First OA: Occurs rapidly. The EWG lowers the electron density of the arene, stabilizing the Pd(II) intermediate.

-

Mono-Product Formation: Upon reductive elimination, the new C–N bond introduces an amino group. Nitrogen is a strong electron donor (via resonance).

-

Second OA Deactivation: The mono-aminated product is significantly more electron-rich than the starting material. Consequently, the remaining C–Br bond is deactivated, making the second oxidative addition slower.

Mechanistic Workflow

The following diagram illustrates the kinetic competition between the desired mono-amination and the statistical bis-amination.

Figure 1: Kinetic pathway of dibromobenzoate amination. The green node represents the target for mono-functionalization strategies.

Optimization Parameters

Ligand Selection: The Critical Variable

Ligand choice dictates the steric environment around the Palladium center.

| Ligand Class | Example | Recommendation | Rationale |

| Bidentate (Wide Bite Angle) | Xantphos | Primary Choice (Mono) | The wide bite angle (111°) favors reductive elimination. Its rigidity often prevents the coordination required for the more difficult second oxidative addition on the deactivated ring. |

| Bulky Monodentate | BrettPhos | Secondary Choice | Excellent for primary amines.[1][2] However, its high activity can sometimes override the electronic deactivation, leading to bis-products if stoichiometry isn't strict. |

| Bidentate (Chelating) | BINAP | General Purpose | Good baseline ligand, but often slower than Xantphos for electron-poor substrates. |

| Dialkylbiaryl | RuPhos | Secondary Amines | Best for sterically hindered secondary amines, but high activity requires careful temperature control. |

Base Selection: Ester Compatibility

The methyl ester is susceptible to hydrolysis (to acid) or transesterification.

-

Avoid: Sodium tert-butoxide (NaOtBu) or Sodium Methoxide (NaOMe) in alcoholic solvents. These strong alkoxides can attack the ester.

-

Preferred: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) . These mild, inorganic bases are generally ester-compatible in non-polar solvents.

Solvent System

-

Toluene: The gold standard. Non-polar, high boiling point (110°C), protects the ester from hydrolysis (hydrophobic).

-

1,4-Dioxane: Useful if solubility is an issue, but requires dry conditions to prevent hydrolysis.

Standardized Protocol: Mono-Amination

This protocol is designed for the selective mono-amination of methyl 3,5-dibromobenzoate with a secondary amine (e.g., morpholine) using a Pd/Xantphos system.

Materials

-

Substrate: Methyl 3,5-dibromobenzoate (1.0 equiv)

-

Nucleophile: Amine (1.1 equiv) — Slight excess ensures conversion but minimizes bis-coupling.

-

Catalyst: Pd₂(dba)₃ (2.5 mol% Pd) or Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (5-7 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) — Dried and finely ground.

-

Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology

-

Pre-Complexation (Optional but Recommended):

-

In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃ (23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol).

-

Add 2 mL of anhydrous Toluene. Stir at room temperature for 15 minutes. The solution should turn from dark purple/red to a lighter orange/brown, indicating ligation.

-

-

Reaction Setup:

-

To the pre-complexed catalyst vial, add Methyl 3,5-dibromobenzoate (294 mg, 1.0 mmol) and Cs₂CO₃ (650 mg, 2.0 mmol).

-

Add the Amine (1.1 mmol).

-

Seal the vial with a crimp cap containing a PTFE/silicone septum.

-

-

Execution:

-

Place the vial in a heating block pre-heated to 100°C .

-

Stir vigorously (800-1000 RPM). Mass transfer is critical for the insoluble carbonate base.

-

Monitor: Check via HPLC or TLC at 2 hours.

-

Checkpoint: If >10% starting material remains, add another 0.1 equiv of amine. Do not add excess catalyst yet.

-

-

-

Workup:

-

Cool to room temperature.[3]

-

Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Hexanes/EtOAc).[4] The mono-product usually elutes significantly later than the starting dibromide but earlier than the bis-amine.

-

Troubleshooting & Optimization Logic

Use the following decision tree to resolve common failure modes.

Figure 2: Troubleshooting decision tree for dibromobenzoate coupling.

Common Failure Modes:

-

Protodehalogenation (Ar-Br → Ar-H): Often caused by "starved" Pd species or difficult reductive elimination.

-

Fix: Increase ligand loading (L:Pd ratio 2:1 or higher) or switch to a ligand that promotes faster reductive elimination (e.g., from BINAP to Xantphos).

-

-

Catalyst Poisoning: The amine or product coordinates too strongly to Pd.

-

Fix: Increase temperature to facilitate ligand dissociation/product release.

-

References

-

Mechanistic Studies on Buchwald-Hartwig Amination

-

Ligand Selection (Xantphos/BrettPhos)

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

-

Base Selection & Ester Tolerance

- Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science.

-

Selectivity in Polyhalogenated Arenes

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. research.rug.nl [research.rug.nl]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. d-nb.info [d-nb.info]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Propan-2-yl 3,4-dibromo-5-methylbenzoate

Welcome to the technical support center for the synthesis of Propan-2-yl 3,4-dibromo-5-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific esterification. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Synthesis: The Fischer-Speier Esterification

The synthesis of Propan-2-yl 3,4-dibromo-5-methylbenzoate is typically achieved via the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the carboxylic acid (3,4-dibromo-5-methylbenzoic acid) with an excess of the alcohol (Propan-2-ol).

The core challenge of this synthesis lies in its reversible nature.[1][2] The formation of water as a byproduct can drive the equilibrium back towards the reactants, significantly limiting the final yield.[1][3] Furthermore, the use of a secondary alcohol (Propan-2-ol) and a sterically hindered benzoic acid derivative can decrease the reaction rate compared to simpler primary alcohols and un-substituted acids.[4][5]

This guide provides a validated protocol and a comprehensive troubleshooting section to address these challenges head-on.

Reaction Scheme

Caption: Fischer esterification equilibrium.

Recommended Experimental Protocol

This protocol is designed as a self-validating system. Each step includes explanations to ensure you understand its critical function.

Reagent & Equipment Data

| Reagent/Equipment | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Notes |

| 3,4-dibromo-5-methylbenzoic acid | 309.94 | - | - | Starting material. Ensure it is anhydrous. |

| Propan-2-ol (Isopropanol) | 60.10 | 82.6 | 0.786 | Use as both reactant and solvent. Must be anhydrous. |

| Sulfuric Acid (H₂SO₄), conc. | 98.08 | ~337 | 1.84 | Catalyst. Handle with extreme care. |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - | Used as a 5-10% aqueous solution for neutralization. |

| Dichloromethane (DCM) | 84.93 | 39.6 | 1.33 | Extraction solvent. |

| Anhydrous Magnesium Sulfate | 120.37 | - | - | Drying agent. |

| Dean-Stark Apparatus | - | - | - | Optional but highly recommended for water removal.[3] |

Step-by-Step Methodology

-

Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. If available, use a Dean-Stark apparatus filled with Propan-2-ol between the flask and condenser to physically remove water as it forms, driving the equilibrium towards the product.[3] Ensure all glassware is thoroughly oven-dried to eliminate any residual water, which can inhibit the reaction.[1]

-

Charging the Flask: To the round-bottom flask, add 3,4-dibromo-5-methylbenzoic acid (1.0 eq). Add a significant excess of anhydrous Propan-2-ol (20-50 eq), which will also serve as the solvent. Using the alcohol in large excess is a key strategy to shift the reaction equilibrium forward.[1][3]

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄) dropwise. A typical catalytic amount is 3-5 mol% relative to the carboxylic acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Reflux: Heat the mixture to a gentle reflux (approximately 85-90°C) using a heating mantle. Allow the reaction to proceed for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.[6]

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel containing deionized water.

-

Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.[7]

-

Carefully wash the organic layer sequentially with:

-

A saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid. Caution: This will produce CO₂ gas; vent the funnel frequently to release pressure.[7][8]

-

Deionized water.

-

Saturated sodium chloride (brine) solution to break any emulsions and begin the drying process.

-

-

-

Drying and Solvent Removal:

-

Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter away the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude ester.

-

-

Purification: The crude product can be further purified if necessary. Given the high boiling point of the ester, vacuum distillation or column chromatography are the most suitable methods.[9]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has run for the recommended time, but TLC and NMR analysis show a significant amount of unreacted starting material. What are the likely causes?

A: This is the most frequent challenge and typically points to issues with the reaction equilibrium or kinetics. Several factors are at play:

-

Equilibrium Limitations: The Fischer esterification is a reversible reaction. The water generated as a byproduct can hydrolyze the ester back to the starting materials, preventing the reaction from reaching completion.[1][2]

-

Solution: Employ strategies to shift the equilibrium to the product side, according to Le Chatelier's Principle.[6] The most effective methods are using a large excess of the alcohol (Propan-2-ol) to act as both reactant and solvent, or actively removing water as it forms using a Dean-Stark trap.[3]

-

-

Presence of Water: Any water present in your reagents (acid, alcohol) or glassware at the start of the reaction will inhibit the forward reaction from the outset.[1]

-

Solution: Always use anhydrous grade alcohol and ensure your carboxylic acid is dry. All glassware must be oven-dried immediately before use.

-

-

Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or stalled reaction.[1]

-

Solution: Ensure you are using at least 3-5 mol% of concentrated sulfuric acid. If the reaction is sluggish, a marginal increase in catalyst loading may be beneficial.

-

-

Low Reaction Temperature: The reaction may not have been heated sufficiently to reach the optimal reflux temperature, leading to a slow reaction rate.

-

Solution: Ensure the mixture is at a steady, gentle reflux. The temperature should be close to the boiling point of the alcohol being used.

-

Caption: Troubleshooting workflow for low yield.

Issue 2: Product Purification Challenges

Q: My work-up procedure results in a messy separation or an impure final product. How can I improve this?

A: A clean work-up is crucial for isolating a pure product.

-

Incomplete Neutralization: If the unreacted carboxylic acid is not fully removed, it will co-purify with your ester.

-

Solution: During the sodium bicarbonate wash, ensure you add the solution until effervescence (CO₂ evolution) completely ceases.[8] You can test the aqueous layer with pH paper to confirm it is basic (pH > 8).

-

-

Emulsion Formation: Emulsions can form during the extraction phase, trapping product and making layer separation difficult.

-

Solution: Add saturated brine solution during the wash steps to increase the ionic strength of the aqueous layer, which helps to break emulsions. If an emulsion persists, letting the separatory funnel stand for a longer period or gentle swirling (rather than vigorous shaking) can help.

-

-

Side Products: The strong acid and heat can cause the dehydration of Propan-2-ol to propene gas or the formation of diisopropyl ether as a side product.

-

Solution: Maintain a gentle, controlled reflux; excessive heat can promote side reactions. These low-boiling impurities are typically removed during the rotary evaporation of the solvent. If they persist, purification by column chromatography or vacuum distillation is necessary.[9]

-

Frequently Asked Questions (FAQs)

Q1: Why is sulfuric acid used as the catalyst and not something else? A1: Concentrated sulfuric acid serves a dual purpose. It is a strong acid that effectively catalyzes the reaction by protonating the carboxylic acid. Crucially, it is also a powerful dehydrating agent that sequesters the water produced during the reaction, helping to drive the equilibrium toward the ester product.[9] Other catalysts like para-toluenesulfonic acid (p-TsOH) can also be used.[10]

Q2: My yield is still poor even with the recommended protocol. Are there alternative methods? A2: Yes. If the Fischer esterification proves inefficient due to the steric hindrance of your specific substrate, more powerful methods can be employed under milder conditions:

-